2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile
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Overview
Description
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring with two methyl groups at positions 2 and 7, and a carbonitrile group at position 6.
Preparation Methods
The synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2,7-dimethylphenol with a suitable nitrile source can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as anti-tumor, antibacterial, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be compared with other similar compounds such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid and 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile . These compounds share the benzofuran core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the carbonitrile group in this compound makes it unique and may contribute to its specific biological activities.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-5-9-3-4-10(6-12)8(2)11(9)13-7/h3-4,7H,5H2,1-2H3 |
InChI Key |
GZUHZVBWABPJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C#N)C |
Origin of Product |
United States |
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